Cas no 1781987-65-2 (4-Bromofuro[2,3-b]pyridine)

4-Bromofuro[2,3-b]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system with a bromine substituent at the 4-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The bromine atom provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. Its rigid fused-ring system also contributes to unique electronic properties, which can influence the biological activity of derived compounds. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
4-Bromofuro[2,3-b]pyridine structure
4-Bromofuro[2,3-b]pyridine structure
Product Name:4-Bromofuro[2,3-b]pyridine
CAS No:1781987-65-2
MF:C7H4BrNO
MW:198.016760826111
MDL:MFCD28647653
CID:4815640
Update Time:2025-05-21

4-Bromofuro[2,3-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Bromofuro[2,3-b]pyridine
    • SY270950
    • MDL: MFCD28647653
    • Inchi: 1S/C7H4BrNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H
    • InChI Key: FEEUJSMOKYQYIR-UHFFFAOYSA-N
    • SMILES: BrC1C=CN=C2C=1C=CO2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 131
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26

4-Bromofuro[2,3-b]pyridine Pricemore >>

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4-Bromofuro[2,3-b]pyridine Related Literature

Additional information on 4-Bromofuro[2,3-b]pyridine

4-Bromofuro[2,3-b]pyridine (CAS 1781987-65-2): A Versatile Heterocyclic Building Block for Pharmaceutical and Material Science

The 4-Bromofuro[2,3-b]pyridine (CAS 1781987-65-2) represents an important heterocyclic compound with growing significance in modern drug discovery and material science. This brominated furopyridine derivative has attracted considerable attention due to its unique structural features that make it a valuable pharmacophore in medicinal chemistry and a promising building block for advanced materials.

Chemically classified as a fused bicyclic system, 4-Bromofuro[2,3-b]pyridine combines the electronic properties of both furan and pyridine rings, enhanced by the strategic bromine substitution at the 4-position. This molecular architecture offers exceptional opportunities for structure-activity relationship studies in pharmaceutical research, particularly in the development of kinase inhibitors and central nervous system (CNS) targeted drugs.

The synthetic utility of 4-Bromofuro[2,3-b]pyridine stems from its reactivity in various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations enable efficient construction of complex molecular architectures, answering the growing demand for diverse chemical space exploration in high-throughput screening programs.

Recent studies highlight the potential of 4-Bromofuro[2,3-b]pyridine derivatives in addressing current challenges in cancer therapeutics, particularly in overcoming drug resistance mechanisms. The scaffold's ability to engage in hydrogen bonding and π-π stacking interactions makes it particularly valuable for designing selective protein binders with improved pharmacokinetic profiles.

In material science applications, 4-Bromofuro[2,3-b]pyridine serves as a precursor for organic electronic materials, contributing to the development of organic light-emitting diodes (OLEDs) and organic photovoltaics. The compound's electron-deficient character and planar structure facilitate charge transport in conjugated systems, addressing key requirements for next-generation optoelectronic devices.

The structure-property relationships of 4-Bromofuro[2,3-b]pyridine derivatives have become a hot topic in computational chemistry, with numerous density functional theory (DFT) studies investigating their electronic properties and reactivity patterns. These computational approaches help predict metabolic stability and toxicity profiles early in drug discovery pipelines.

Manufacturing processes for 4-Bromofuro[2,3-b]pyridine have evolved significantly, with improved atom economy and green chemistry principles being incorporated into synthetic routes. Current methods emphasize catalytic bromination strategies and microwave-assisted synthesis to enhance reaction efficiency and yield optimization.

The global market for 4-Bromofuro[2,3-b]pyridine reflects the growing demand from contract research organizations (CROs) and pharmaceutical innovators. Market analysts note increasing interest in this scaffold for fragment-based drug discovery approaches, particularly in targeted protein degradation strategies like PROTAC technology.

Quality control standards for 4-Bromofuro[2,3-b]pyridine have become more stringent, with advanced analytical techniques including HPLC-MS and NMR spectroscopy being employed to ensure chemical purity and structural integrity. These developments address the pharmaceutical industry's need for high-quality building blocks in lead optimization stages.

Emerging applications of 4-Bromofuro[2,3-b]pyridine derivatives in agricultural chemistry have opened new market opportunities. Researchers are exploring their potential as eco-friendly pesticides with improved target specificity and reduced environmental persistence, aligning with current sustainable agriculture trends.

The intellectual property landscape surrounding 4-Bromofuro[2,3-b]pyridine has grown increasingly complex, with numerous patents covering synthetic methods, derivative compounds, and therapeutic applications. This reflects the compound's commercial importance and the competitive nature of small molecule drug discovery.

Future research directions for 4-Bromofuro[2,3-b]pyridine include exploration of its chiral derivatives for asymmetric synthesis applications and development of continuous flow chemistry processes for large-scale production. These advancements promise to further expand the utility of this versatile heterocyclic scaffold in both academic and industrial settings.

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